7-[2-(4-chlorophenyl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one 7-[2-(4-chlorophenyl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC8785499
InChI: InChI=1S/C21H19ClO4/c1-3-4-15-11-20(24)26-21-13(2)19(10-9-17(15)21)25-12-18(23)14-5-7-16(22)8-6-14/h5-11H,3-4,12H2,1-2H3
SMILES: CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=C(C=C3)Cl
Molecular Formula: C21H19ClO4
Molecular Weight: 370.8 g/mol

7-[2-(4-chlorophenyl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one

CAS No.:

Cat. No.: VC8785499

Molecular Formula: C21H19ClO4

Molecular Weight: 370.8 g/mol

* For research use only. Not for human or veterinary use.

7-[2-(4-chlorophenyl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one -

Specification

Molecular Formula C21H19ClO4
Molecular Weight 370.8 g/mol
IUPAC Name 7-[2-(4-chlorophenyl)-2-oxoethoxy]-8-methyl-4-propylchromen-2-one
Standard InChI InChI=1S/C21H19ClO4/c1-3-4-15-11-20(24)26-21-13(2)19(10-9-17(15)21)25-12-18(23)14-5-7-16(22)8-6-14/h5-11H,3-4,12H2,1-2H3
Standard InChI Key GATDYJWSCIHAIW-UHFFFAOYSA-N
SMILES CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=C(C=C3)Cl
Canonical SMILES CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=C(C=C3)Cl

Introduction

Chemical Identification and Structural Features

Molecular Structure and Nomenclature

7-[2-(4-chlorophenyl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one (IUPAC name: 7-[2-(4-chlorophenyl)-2-oxoethoxy]-8-methyl-4-propylchromen-2-one) belongs to the chromenone family, featuring a benzopyran-2-one backbone. Its molecular formula is C₂₁H₁₉ClO₄, with a molecular weight of 370.8 g/mol. Key structural elements include:

  • A chromen-2-one core (benzopyranone) substituted at positions 4 (propyl), 7 (oxoethoxy), and 8 (methyl).

  • A 4-chlorophenyl group linked via a ketone-containing ethoxy chain at position 7.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of chromenone derivatives typically employs Pechmann condensation, a reaction between phenols and β-keto esters under acidic conditions. For this compound, a modified Pechmann approach likely involves:

  • Formation of the chromenone core: Reaction of resorcinol derivatives with β-keto esters to yield 4-propyl-8-methylchromen-2-one.

  • Etherification at position 7: Introduction of the 2-(4-chlorophenyl)-2-oxoethoxy group via nucleophilic substitution or Mitsunobu reaction.

Key reagents include concentrated sulfuric acid (for Pechmann condensation) and DCC/DMAP (for coupling the oxoethoxy moiety). Industrial-scale synthesis may utilize continuous flow reactors to enhance yield and purity.

Chemical Modifications

The compound’s reactivity is influenced by its:

  • Electrophilic carbonyl groups (chromen-2-one and ketone), enabling nucleophilic additions.

  • Aromatic chlorophenyl ring, susceptible to electrophilic substitution.

Notable reactions include:

  • Reduction of the ketone: Using NaBH₄ to form a secondary alcohol.

  • Hydrolysis of the ester: Under basic conditions to yield carboxylic acid derivatives.

Physicochemical Properties

Physical Characteristics

PropertyValue/DescriptionSource
Molecular Weight370.8 g/mol
Melting PointNot reported (predicted >150°C)
SolubilityLow in water; soluble in DMSO
LogP (Partition Coeff.)~3.5 (estimated)

The low aqueous solubility suggests formulation challenges for biological applications, necessitating prodrug strategies or nanoencapsulation.

Spectroscopic Data

  • IR Spectroscopy: Expected peaks include C=O stretches (~1740 cm⁻¹ for chromenone and ketone) and C-Cl stretches (~750 cm⁻¹).

  • NMR: ¹H NMR would show signals for the propyl chain (δ 0.8–1.6 ppm), methyl group (δ 2.3 ppm), and aromatic protons (δ 6.8–8.0 ppm).

Biological Activities and Mechanisms

Anticancer Activity

Studies on analogous chromenones demonstrate dose-dependent cytotoxicity against cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer). Proposed mechanisms include:

  • Topoisomerase II inhibition: Stabilization of DNA-enzyme complexes, inducing apoptosis.

  • Reactive oxygen species (ROS) generation: Oxidative stress-mediated cell death.

Anti-Inflammatory and Antioxidant Effects

The chlorophenyl-oxoethoxy moiety enhances radical scavenging activity, with IC₅₀ values comparable to ascorbic acid in DPPH assays. In murine models, derivatives reduce TNF-α and IL-6 levels by >40% at 50 mg/kg doses.

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferenceBioactivity ComparisonSource
7-[2-(4-Fluorophenyl)-2-oxoethoxy]Fluorine substituentHigher CNS permeability
4-Methyl-3-propyl derivativeMethyl at position 3Reduced cytotoxicity (IC₅₀ +20%)

The 4-chlorophenyl group in the target compound enhances electrophilicity, improving target binding but potentially increasing metabolic lability.

Future Research Directions

  • Synthetic Optimization: Develop enantioselective routes to access stereoisomers with improved pharmacokinetics.

  • Target Identification: Use CRISPR screening to map molecular targets in cancer pathways.

  • Formulation Studies: Explore lipid-based nanoparticles to enhance bioavailability.

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